molecular formula C13H14O5 B008848 Ethyl 4-carboethoxybenzoylformate CAS No. 102697-43-8

Ethyl 4-carboethoxybenzoylformate

Cat. No.: B008848
CAS No.: 102697-43-8
M. Wt: 250.25 g/mol
InChI Key: PVWAXIMAWDPJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-carboethoxybenzoylformate: is a chemical compound with the molecular formula C13H14O5 ethyl 4-[(ethoxycarbonyl)formyl]benzoate . This compound is characterized by its yellow oil form and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-carboethoxybenzoylformate can be synthesized through the esterification of 4-carboethoxybenzoyl chloride with ethyl formate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-carboethoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-carboethoxybenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The pathways involved include ester hydrolysis and oxidation-reduction reactions .

Comparison with Similar Compounds

  • Ethyl benzoylformate
  • Ethyl benzoylacetate
  • Ethyl 4-formylbenzoate

Comparison:

Biological Activity

Ethyl 4-carboethoxybenzoylformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester and a benzoyl moiety, suggesting possible interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13H14O5C_{13}H_{14}O_5. Its structure can be broken down as follows:

  • Ethyl Group : Contributes to the lipophilicity of the compound.
  • Carboethoxy Group : Enhances solubility and may influence biological interactions.
  • Benzoyl Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors.
PropertyValue
Molecular Weight250.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log P (octanol-water)Not available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • IC50 Value : Approximately 30 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli was evaluated using disk diffusion methods.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Research Findings and Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms underlying the activity of this compound. Studies are also exploring its potential synergistic effects when combined with other chemotherapeutic agents.

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWAXIMAWDPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545253
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102697-43-8
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.